1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O4/c1-21-12-6-7-15-23(21)27(37)20-36-26-18-10-8-16-24(26)29(22-13-4-3-5-14-22)34-30(31(36)38)35-32(39)33-25-17-9-11-19-28(25)40-2/h3-19,30H,20H2,1-2H3,(H2,33,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADBWLTWNJTZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzodiazepines , characterized by a fused benzene and diazepine ring structure. Its molecular formula is , and it possesses a significant number of functional groups that may contribute to its biological activities.
Anticancer Activity
Research indicates that compounds within the benzodiazepine class exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in human leukemia cell lines such as K-562 and HL-60, suggesting a potential role as an anticancer agent .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K-562 (Leukemia) | 10 | Induction of apoptosis |
| HL-60 (Leukemia) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate significant potential for treating infections caused by resistant strains.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bacterial |
| Escherichia coli | 16 | Bacterial |
| Candida albicans | 32 | Fungal |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzodiazepine structure allows it to bind to GABA receptors, enhancing inhibitory neurotransmission. This mechanism is crucial in mediating its anxiolytic and sedative effects.
Additionally, the urea linkage present in the structure may facilitate interactions with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions and apoptosis in cancer cells.
Case Studies
In a notable study published in Pharmaceutical Research, researchers synthesized several derivatives of the compound and tested their biological activities. Among these derivatives, one exhibited enhanced potency against cancer cell lines compared to the parent compound. The study concluded that modifications at specific positions on the benzodiazepine ring significantly influenced biological activity .
Another investigation focused on the antimicrobial properties of related compounds. The results demonstrated that structural variations could lead to improved efficacy against multidrug-resistant bacterial strains .
Comparison with Similar Compounds
A. Benzodiazepine Core Substitutions
- substitutes a fluorophenyl group, enhancing electronegativity and metabolic resistance .
Position 5 :
- All compounds retain a phenyl group , suggesting its role in maintaining aromatic stacking interactions.
Q & A
Q. What synthetic strategies are recommended for constructing the benzodiazepine-urea scaffold?
The synthesis involves sequential steps:
- Benzodiazepine Core Formation : Asymmetric Ireland-Claisen rearrangement is critical for stereochemical control, as demonstrated in structurally related benzodiazepine inhibitors . Key intermediates include 2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl derivatives.
- Urea Coupling : React the benzodiazepine intermediate with 2-methoxy-phenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours) .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water (yield: 65–78%) .
Q. How is structural characterization performed for this compound?
- X-ray Crystallography : Resolves stereochemistry and confirms the 1,4-benzodiazepine ring conformation (e.g., torsion angles between C-2 and C-3) .
- Spectroscopic Analysis :
- NMR : 1H NMR (DMSO-d6) shows distinct signals for urea NH protons (δ 9.2–9.8 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- HPLC-MS : Retention time (~8.2 min) and [M+H]+ ion at m/z 552.3 confirm purity (>95%) .
Q. What safety protocols are advised for handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation, as observed in structurally similar benzodiazepines .
- First Aid : For accidental exposure, rinse eyes with water (15 minutes) and consult a physician. Store in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Heuristic Algorithms : Bayesian optimization identifies critical parameters (e.g., catalyst loading, temperature) within 15–20 experimental iterations, increasing yield from 55% to 88% .
- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation at C-2) by maintaining precise residence times (2–5 minutes) and temperatures (40–60°C) .
Q. What methodologies elucidate structure-activity relationships (SAR) for neurological targets?
- Molecular Docking : AutoDock Vina simulations reveal hydrogen bonding between the urea moiety and GABA-A receptor residues (e.g., α1-Tyr159 and γ2-Asn60) .
- QSAR Models : CoMFA analysis indicates that electron-donating groups (e.g., methoxy) at the 2-position enhance binding affinity (ΔpIC50 = 0.3–0.5) .
Q. How are crystalline polymorphs screened and characterized?
- High-Throughput Screening : Use solvent evaporation (acetonitrile, ethyl acetate) to isolate polymorphs. Differential Scanning Calorimetry (DSC) identifies stable forms (melting points: 198–205°C) .
- PXRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm Form I crystallinity .
Q. What analytical techniques resolve synthetic impurities?
- LC-QTOF-MS : Detects trace impurities (e.g., dealkylated byproducts at m/z 490.2) with a limit of detection (LOD) of 0.1% .
- 2D NMR : HSQC correlates aromatic protons (δ 7.1–7.8 ppm) with carbon signals, identifying regioisomeric contaminants .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
